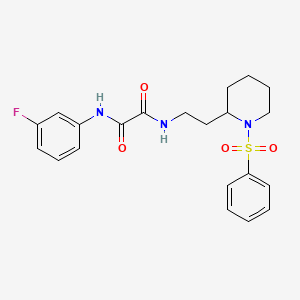
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, consists of a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. The presence of these functional groups contributes to its chemical reactivity, influencing its interaction with biological targets.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : Approximately 342.45 g/mol
- Structure : The compound features a 3-fluorophenyl group and a piperidine derivative which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The sulfonamide group may enhance binding affinity to specific targets, potentially affecting neurotransmitter modulation and pain management.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. For instance:
- Target Enzymes : Studies have suggested that it may inhibit enzymes related to pain pathways, making it a candidate for analgesic applications.
- Mechanism : The interaction with these enzymes can alter their activity, leading to decreased pain perception.
Receptor Binding
The compound's structure allows it to bind to specific receptors:
- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing mood and pain responses.
- Potential Therapeutic Applications : This binding capability suggests potential uses in treating conditions such as chronic pain and anxiety disorders.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Study on Pain Management :
- Objective : To evaluate the analgesic properties of oxalamide derivatives.
- Findings : Compounds with similar structures showed significant pain relief in animal models, suggesting potential for human applications.
-
Neuropharmacological Assessment :
- Objective : Investigate the effects on neurotransmitter systems.
- Results : Indicated modulation of serotonin and norepinephrine pathways, supporting its use in mood disorders.
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Pain-related enzymes | Decreased activity | Study on analgesics |
| Receptor Binding | Neurotransmitter receptors | Modulation of signaling | Neuropharmacological study |
Propriétés
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBINPBBBMRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














